(3S)-oxan-3-ylmethanol
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Overview
Description
(3S)-oxan-3-ylmethanol is an organic compound with the molecular formula C6H12O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is part of the oxane family, which are six-membered cyclic ethers. The presence of a hydroxyl group (-OH) attached to the third carbon of the oxane ring gives it unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-oxan-3-ylmethanol typically involves the reduction of the corresponding oxan-3-one. One common method is the catalytic hydrogenation of oxan-3-one using a palladium catalyst under mild conditions. Another approach is the reduction of oxan-3-one using sodium borohydride (NaBH4) in an alcohol solvent like methanol or ethanol. The reaction is usually carried out at room temperature and yields this compound with high stereoselectivity.
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysts to achieve high enantioselectivity. Enzymatic reduction using alcohol dehydrogenases or ketoreductases can be employed to convert oxan-3-one to this compound. These biocatalytic processes are environmentally friendly and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(3S)-oxan-3-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form oxan-3-one using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: Further reduction of this compound can lead to the formation of oxan-3-ylmethane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form oxan-3-yl chloride.
Common Reagents and Conditions
Oxidation: PCC or CrO3 in dichloromethane (DCM) at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol at room temperature.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine at room temperature.
Major Products Formed
Oxidation: Oxan-3-one
Reduction: Oxan-3-ylmethane
Substitution: Oxan-3-yl chloride
Scientific Research Applications
(3S)-oxan-3-ylmethanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (3S)-oxan-3-ylmethanol depends on its specific application. In asymmetric synthesis, its chiral center plays a crucial role in determining the stereochemistry of the final product. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways involved vary depending on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
(3R)-oxan-3-ylmethanol: The enantiomer of (3S)-oxan-3-ylmethanol, with the opposite stereochemistry.
Oxan-3-one: The oxidized form of this compound.
Oxan-3-yl chloride: The chlorinated derivative of this compound.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to act as a chiral building block makes it valuable in the synthesis of enantiomerically pure compounds. Additionally, its versatility in undergoing various chemical reactions expands its utility in different fields of research and industry.
Properties
IUPAC Name |
[(3S)-oxan-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c7-4-6-2-1-3-8-5-6/h6-7H,1-5H2/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTQJKSRDCKVQA-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](COC1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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